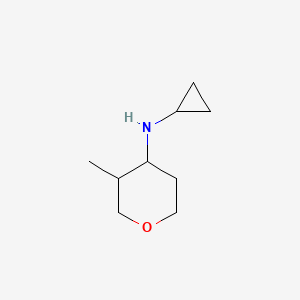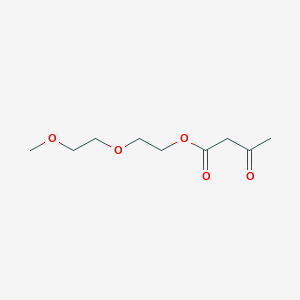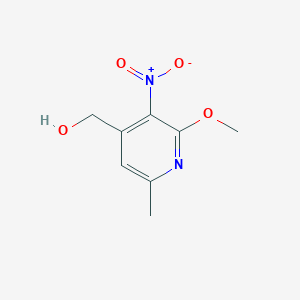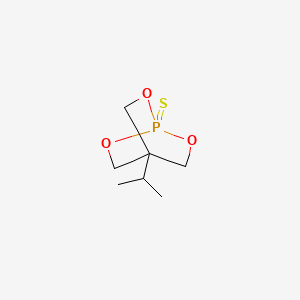
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is a compound that belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an amine group attached to the tetrahydropyran ring. Tetrahydropyrans are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopropyl-substituted aldehyde with a methyl-substituted dihydropyran in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and functional groups. The cyclopropyl and amine groups play crucial roles in binding to target proteins, modulating their activity, and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity and applications.
Tetrahydropyridine: Another six-membered heterocycle with different substituents and biological activities.
Cyclopropylamine: Shares the cyclopropyl and amine groups but lacks the tetrahydropyran ring.
Uniqueness
N-cyclopropyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to the combination of its cyclopropyl, methyl, and amine groups attached to the tetrahydropyran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-methyloxan-4-amine |
InChI |
InChI=1S/C9H17NO/c1-7-6-11-5-4-9(7)10-8-2-3-8/h7-10H,2-6H2,1H3 |
Clave InChI |
PNNQJYMPQQBYHP-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCC1NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)








![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)

